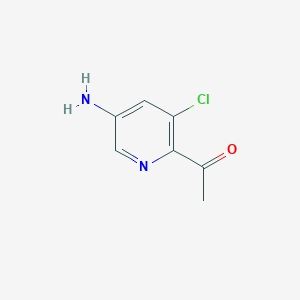
1-(Aminomethyl)-3-fluorocyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Aminomethyl)-3-fluorocyclobutan-1-ol is a unique organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-fluorocyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to optimize the production process.
化学反应分析
Types of Reactions: 1-(Aminomethyl)-3-fluorocyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanones, while substitution reactions can produce a variety of substituted cyclobutanes.
科学研究应用
1-(Aminomethyl)-3-fluorocyclobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of novel materials with unique properties.
作用机制
The mechanism by which 1-(Aminomethyl)-3-fluorocyclobutan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
相似化合物的比较
1-(Aminomethyl)cyclobutan-1-ol: Lacks the fluorine atom, resulting in different reactivity and binding properties.
3-Fluorocyclobutan-1-ol: Lacks the aminomethyl group, affecting its hydrogen bonding capabilities.
Uniqueness: 1-(Aminomethyl)-3-fluorocyclobutan-1-ol is unique due to the presence of both the aminomethyl and fluorine substituents, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C5H10FNO |
|---|---|
分子量 |
119.14 g/mol |
IUPAC 名称 |
1-(aminomethyl)-3-fluorocyclobutan-1-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(8,2-4)3-7/h4,8H,1-3,7H2 |
InChI 键 |
WGKFSXNZOAUPQW-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(CN)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)


![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)








